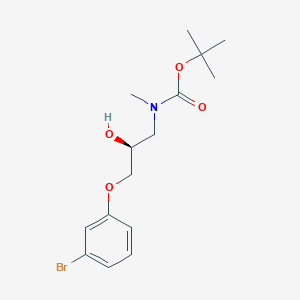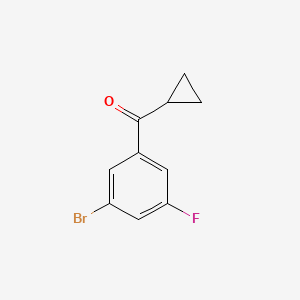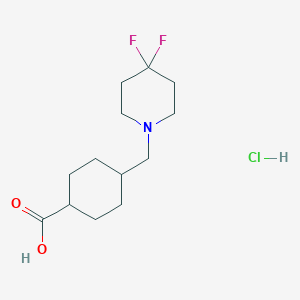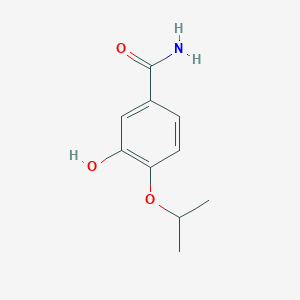
3-Hydroxy-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-isopropoxy-benzamide is an organic compound with a benzamide core structure This compound is characterized by the presence of a hydroxy group at the third position and an isopropoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-isopropoxy-benzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-hydroxybenzoic acid.
Esterification: The hydroxy group at the third position is protected by converting it into an ester, often using isopropyl alcohol and an acid catalyst.
Amidation: The ester is then converted into the corresponding amide by reacting it with ammonia or an amine under appropriate conditions.
Deprotection: Finally, the ester group is deprotected to yield 3-Hydroxy-4-isopropoxy-benzamide.
Industrial Production Methods: In an industrial setting, the production of 3-Hydroxy-4-isopropoxy-benzamide may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-isopropoxy-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-oxo-4-isopropoxy-benzamide.
Reduction: Formation of 3-hydroxy-4-isopropoxy-benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-isopropoxy-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-isopropoxy-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and isopropoxy groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Hydroxy-4-methoxy-benzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Hydroxy-3-isopropoxy-benzamide: Isomer with the hydroxy and isopropoxy groups swapped.
3-Hydroxy-4-ethoxy-benzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness: 3-Hydroxy-4-isopropoxy-benzamide is unique due to the specific positioning of the hydroxy and isopropoxy groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-hydroxy-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-9-4-3-7(10(11)13)5-8(9)12/h3-6,12H,1-2H3,(H2,11,13) |
InChI Key |
XEHBDRVFBPYQPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


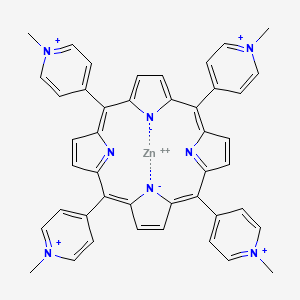
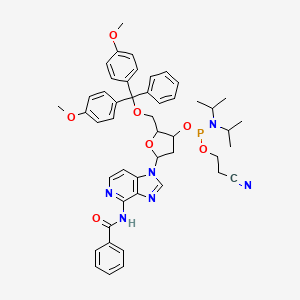
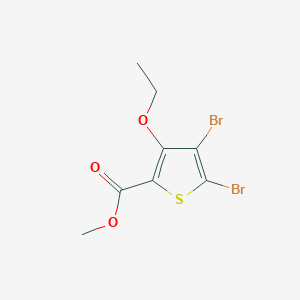
![Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine](/img/structure/B15090885.png)
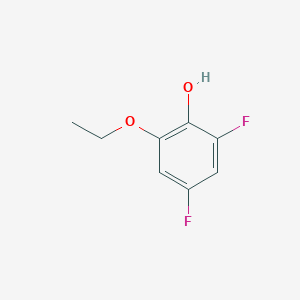
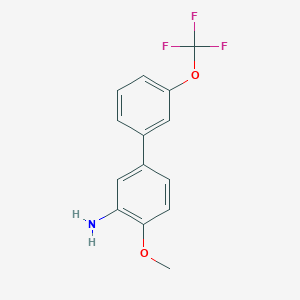
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate](/img/structure/B15090893.png)
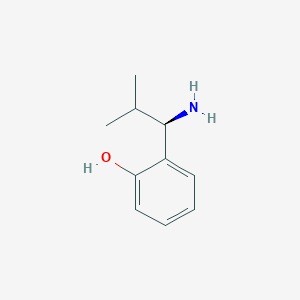
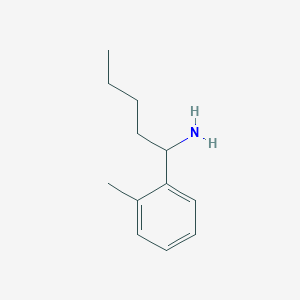
![tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate](/img/structure/B15090902.png)
